molecular formula C21H28N2O2S2 B2922657 N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide CAS No. 2034301-07-8

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide

Cat. No.: B2922657
CAS No.: 2034301-07-8
M. Wt: 404.59
InChI Key: PZABUSSURAYBOG-UHFFFAOYSA-N
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Description

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a complex organic compound that features a unique combination of structural elements, including a naphthalene sulfonamide group, a piperidine ring, and a tetrahydrothiopyran moiety

Mechanism of Action

Target of Action

The primary target of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide, also known as CYM-53093 or BTRX-335140, is the κ-opioid receptor (KOR) . The KOR is a type of opioid receptor that plays a key role in the regulation of pain, mood, and consciousness.

Mode of Action

As a selective KOR antagonist, this compound binds to the KOR and inhibits its activation . This prevents the downstream effects of KOR activation, which can include analgesia, sedation, and changes in mood .

Biochemical Pathways

The inhibition of KOR activation by this compound affects several biochemical pathways. These include the inhibition of adenylate cyclase, decreased cAMP production, and the subsequent reduction in protein kinase A (PKA) activity . These changes can lead to a decrease in the release of neurotransmitters such as dopamine and serotonin, which can affect mood and pain perception .

Pharmacokinetics

The compound has good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and in vivo pharmacokinetic properties . It is orally bioavailable and has a long duration of action in rat pharmacology experiments . These properties suggest that the compound could have a good bioavailability and a sustained effect when administered orally .

Result of Action

The compound has shown potent efficacy in antagonizing KOR agonist-induced prolactin secretion and tail-flick analgesia in mice . This suggests that it could have potential therapeutic applications in conditions related to pain and mood disorders .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the physiological environment (such as pH and temperature), the presence of other drugs or substances, and individual variations in metabolism and excretion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with tetrahydro-2H-thiopyran under reductive amination conditions.

    Sulfonamide Formation: The piperidine intermediate is then reacted with naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. This step forms the sulfonamide linkage.

    Final Product Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic route. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiopyran ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the naphthalene ring.

Scientific Research Applications

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: It serves as a probe to study cellular processes and pathways.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-sulfonamide derivatives: These compounds share the naphthalene sulfonamide core but differ in the substituents attached to the sulfonamide nitrogen.

    Piperidine derivatives: Compounds with a piperidine ring, which may have different substituents or functional groups.

    Thiopyran derivatives: Compounds containing the thiopyran ring, which can vary in the degree of saturation and the nature of substituents.

Uniqueness

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is unique due to its combination of structural elements, which confer distinct chemical properties and biological activities. The presence of the tetrahydrothiopyran ring, in particular, distinguishes it from many other sulfonamide compounds and may contribute to its specific interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2S2/c24-27(25,21-7-3-5-18-4-1-2-6-20(18)21)22-16-17-8-12-23(13-9-17)19-10-14-26-15-11-19/h1-7,17,19,22H,8-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZABUSSURAYBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4CCSCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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